

Spectroscopic data for 4-Propyl-3-heptene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Propyl-3-heptene

Cat. No.: B13823074

[Get Quote](#)

Spectroscopic Data for 4-Propyl-3-heptene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Propyl-3-heptene** (CAS: 4485-13-6), a ten-carbon alkene. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed structural elucidation data. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines the experimental protocols for these techniques.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for **4-propyl-3-heptene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Due to the absence of publicly available experimental ¹H NMR data, the following chemical shifts and multiplicities are predicted based on standard NMR principles.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.1	Triplet	1H	=CH
~2.0	Quartet	4H	=C-CH ₂
~1.4	Sextet	4H	-CH ₂ -CH ₃
~0.9	Triplet	6H	-CH ₃
~1.9	Quartet	4H	=C-CH ₂ -C

¹³C NMR

The following ¹³C NMR data is referenced from a publication by J.L. Marshall and D.E. Miller in *Organic Magnetic Resonance*, 6, 395 (1974).[\[1\]](#)

Chemical Shift (δ) ppm	Carbon Atom
14.1	C1, C7
23.2	C2, C6
31.8	C8, C10
124.7	C3
141.2	C4
21.5	C9

Infrared (IR) Spectroscopy

The key IR absorption bands for **4-propyl-3-heptene** are listed below, with data sourced from the NIST Chemistry WebBook.[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2960-2850	Strong	C-H stretch (alkane)
1670	Medium	C=C stretch (alkene)
1465	Medium	C-H bend (alkane)
850	Medium	=C-H bend (alkene)

Mass Spectrometry (MS)

The mass spectrometry data reveals the molecular weight and fragmentation pattern of **4-propyl-3-heptene**. The molecular formula is C₁₀H₂₀, with a molecular weight of approximately 140.27 g/mol .^{[4][5]} The data below is from the NIST Mass Spectrometry Data Center.^[2]

m/z	Relative Intensity	Proposed Fragment
140	Low	[C ₁₀ H ₂₀] ⁺ (Molecular Ion)
97	High	[C ₇ H ₁₃] ⁺
69	High	[C ₅ H ₉] ⁺
55	Very High	[C ₄ H ₇] ⁺

Experimental Protocols

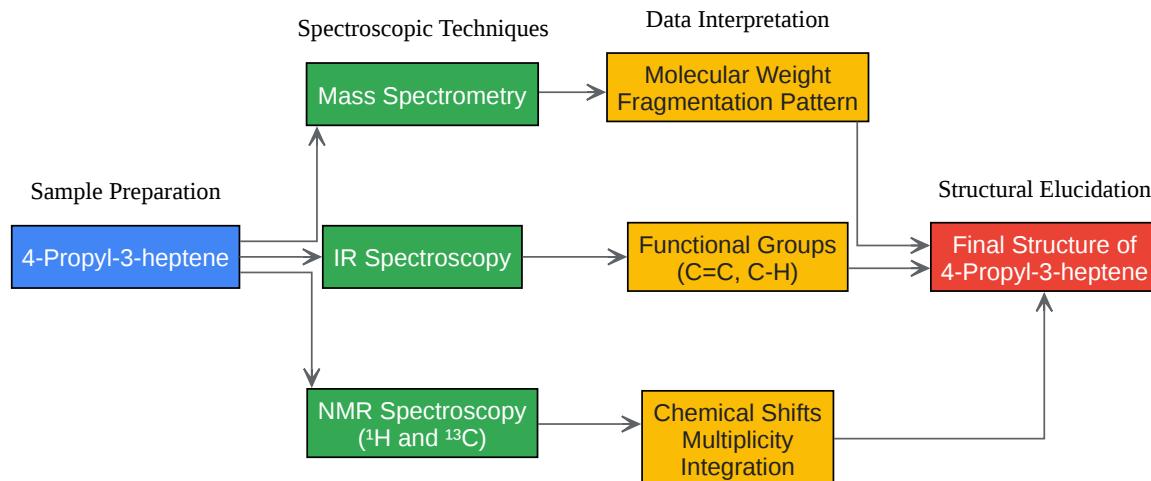
The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a liquid sample like **4-propyl-3-heptene**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **4-propyl-3-heptene** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer is used.
- Data Acquisition:

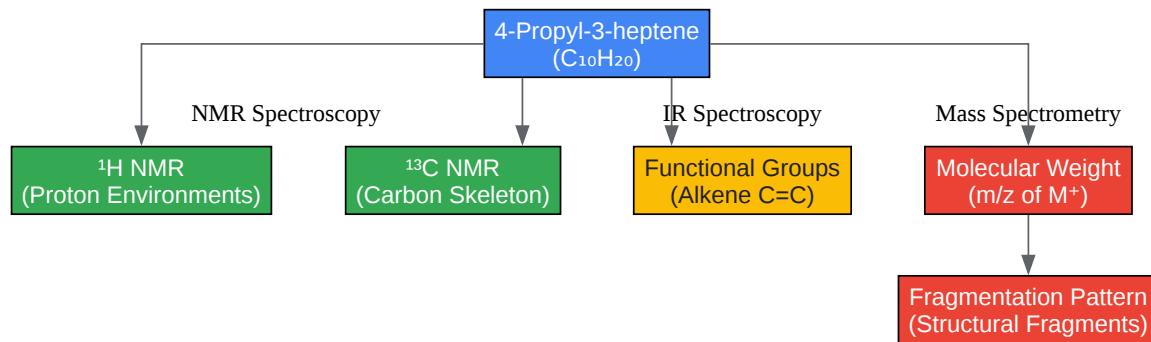
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy


- Sample Preparation: A drop of neat **4-propyl-3-heptene** is placed between two KBr or NaCl plates to create a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum is taken prior to the sample scan.
- Data Processing: The transmittance or absorbance spectrum is plotted as a function of wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: The volatile **4-propyl-3-heptene** sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron ionization (EI) is a common method used for this type of molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-propyl-3-heptene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-propyl-3-heptene**.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 3-Heptene, 4-propyl- [webbook.nist.gov]
- 3. 3-Heptene, 4-propyl- [webbook.nist.gov]
- 4. 4-Propyl-3-heptene | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic data for 4-Propyl-3-heptene (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13823074#spectroscopic-data-for-4-propyl-3-heptene-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b13823074#spectroscopic-data-for-4-propyl-3-heptene-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com